Thiamine-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₁₂H₁₅D₃Cl₂N₄OS |

|---|---|

Molecular Weight |

340.29 |

Synonyms |

3-[(4-Amino-2-(methyl-d3)-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-chloridethiazolium Hydrochloride; Aneurine-d3 Hydrochloride; Apate Drops-d3; Beatine-d3; Bedome-d3; Begiolan-d3; Eskapen-d3; Eskaphen-d3; Thiamin-d3 Dichloride; Vinothiam-d3; |

Origin of Product |

United States |

Foundational & Exploratory

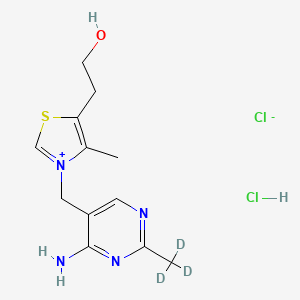

Chemical structure of deuterium-labeled Vitamin B1 hydrochloride

An In-depth Technical Guide to the Chemical Structure and Application of Deuterium-Labeled Vitamin B1 Hydrochloride

Abstract

Isotopic labeling represents a cornerstone of modern pharmaceutical and metabolic research, offering unparalleled insight into reaction mechanisms, metabolic pathways, and pharmacokinetics. Among stable isotopes, deuterium has emerged as a powerful tool for enhancing the metabolic stability of drug candidates and for use as an internal standard in quantitative bioanalysis. This guide provides a comprehensive technical overview of deuterium-labeled Vitamin B1 (Thiamine) Hydrochloride. We will explore the foundational biochemistry of thiamine, the strategic rationale for deuterium incorporation, and the chemical architecture of the resulting molecule. Furthermore, this document details a representative synthesis protocol and the critical analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—used for structural verification and quality control. Finally, we discuss key applications for this compound, positioning it as an indispensable tool for researchers, scientists, and drug development professionals.

Foundational Concepts: The Convergence of Thiamine and Isotopic Labeling

The Biological Significance of Thiamine (Vitamin B1)

Thiamine is an essential micronutrient critical for cellular health and energy metabolism.[1] In its biologically active form, thiamine diphosphate (TDP), it functions as a vital coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] These enzymes include:

-

Pyruvate Dehydrogenase Complex: A critical link between glycolysis and the citric acid cycle.

-

α-Ketoglutarate Dehydrogenase Complex: A rate-limiting enzyme within the citric acid cycle.

-

Transketolase: An essential enzyme in the pentose phosphate pathway (PPP), which generates precursors for nucleotide synthesis and the primary cellular antioxidant, NADPH.[1]

Given its central role in metabolism, thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as Beriberi and Wernicke's encephalopathy.[3][4] The study of thiamine's absorption, distribution, metabolism, and excretion (ADME) is therefore of significant clinical interest.

The Principle and Utility of Deuterium Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[5] Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium (¹H). This mass difference gives rise to the Kinetic Isotope Effect (KIE) , where the greater mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond results in a higher activation energy for bond cleavage.[6]

This fundamental principle has two major applications in drug development and research:

-

Metabolic Site Blocking: By strategically replacing hydrogen with deuterium at known sites of metabolic oxidation (so-called "soft spots"), the rate of metabolism can be slowed. This can improve a drug's pharmacokinetic profile, potentially leading to lower required doses, less frequent administration, and reduced formation of toxic metabolites.[7]

-

Internal Standards for Bioanalysis: Deuterium-labeled compounds are ideal internal standards for quantitative mass spectrometry assays (e.g., LC-MS/MS).[8][9] They co-elute chromatographically with the unlabeled analyte but are distinguished by their mass difference, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[2][9]

The Molecular Architecture: Deuterium-Labeled Thiamine Hydrochloride

Canonical Structure of Thiamine Hydrochloride

Thiamine consists of a pyrimidine ring and a thiazolium ring linked by a methylene bridge.[10][11] As a hydrochloride salt, it is a stable, crystalline powder.[12] The chemical formula is C₁₂H₁₈Cl₂N₄OS, with a molecular weight of approximately 337.27 g/mol .[12][13][14]

Figure 1. Chemical Structure of Thiamine Hydrochloride.

Figure 1. Chemical Structure of Thiamine Hydrochloride.

Strategic Sites for Deuteration

The choice of which hydrogen atoms to replace with deuterium is a critical experimental decision. For thiamine, several positions are of interest. A common and commercially available variant is Thiamine-d₃ hydrochloride.[8] In this form, the three hydrogen atoms on the methyl group attached to the pyrimidine ring (position C2') are replaced with deuterium.

Causality of this choice: While not a primary site for metabolic cleavage via cytochrome P450 enzymes, labeling this methyl group provides a stable, non-exchangeable isotopic signature. This makes Thiamine-d₃ an excellent internal standard for pharmacokinetic studies, as the deuterium atoms are not lost through simple chemical exchange with protons from the solvent.[15]

Figure 2. Chemical Structure of Thiamine-d₃ Hydrochloride.

Figure 2. Chemical Structure of Thiamine-d₃ Hydrochloride.

Synthesis and Structural Verification

The synthesis and validation of an isotopically labeled compound is a self-validating system where each step confirms the success of the previous one.

Experimental Protocol: Synthesis of a Deuterium-Labeled Thiamine Analog

While multiple synthetic routes exist, a common strategy for introducing deuterium is through hydrogen-deuterium (H-D) exchange on a suitable precursor or the final molecule, often using a catalyst in a deuterium-rich solvent like D₂O. The following is a representative protocol based on established H-D exchange principles.[6]

Objective: To perform a selective H-D exchange on the C2'-methyl group of a pyrimidine precursor before its condensation with the thiazole moiety.

Step 1: Precursor Activation and Deuteration

-

Dissolve 4-amino-2-methyl-5-(chloromethyl)pyrimidine hydrochloride (pyrimidine precursor) in deuterium oxide (D₂O, 99.9 atom % D).

-

Add a suitable catalyst, such as Palladium on Carbon (Pd/C), and a deuterium source generator like aluminum powder, which reacts with D₂O to produce D₂ gas in situ.[6]

-

Heat the reaction mixture under reflux in an inert atmosphere for 24-48 hours to facilitate the H-D exchange at the methyl group. The rationale is that the benzylic-like methyl group on the pyrimidine ring is activated for exchange under these conditions.

-

After cooling, filter the mixture to remove the catalyst. Evaporate the D₂O under reduced pressure to yield the deuterated pyrimidine precursor.

Step 2: Condensation Reaction

-

Combine the deuterated pyrimidine precursor with 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent such as ethanol.

-

Heat the mixture to facilitate the SN2 reaction, where the thiazole nitrogen attacks the chloromethyl group of the pyrimidine, forming the complete thiamine structure. This is analogous to the final step of the classic Williams and Cline synthesis.[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Purification and Salt Formation

-

Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Filter the crude product and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from 95% ethanol to achieve high purity.[12]

-

The product is isolated as the hydrochloride salt.

Synthesis and Verification Workflow

The following diagram illustrates the logical flow from synthesis to final, validated product.

Structural Elucidation and Quality Control

Trustworthiness in any labeled compound relies on rigorous analytical confirmation. Mass spectrometry and NMR spectroscopy are the primary, complementary techniques for this purpose.[16][17]

3.3.1 Mass Spectrometry (MS) Mass spectrometry confirms the successful incorporation of deuterium by measuring the mass-to-charge ratio (m/z) of the molecule.

-

Principle: Each deuterium atom adds ~1.006 Da to the monoisotopic mass of the molecule. For Thiamine-d₃, the molecular weight should increase by approximately 3 Da compared to the unlabeled standard.

-

Method: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the parent ion.[18]

-

Expected Result: The mass spectrum will show a parent ion peak corresponding to the deuterated compound, clearly shifted from the mass of any residual unlabeled material.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides definitive information about the specific location of the deuterium atoms.

-

Principle: In ¹H NMR (Proton NMR), a signal is generated by hydrogen nuclei. When a hydrogen atom is replaced by deuterium, the corresponding signal disappears from the ¹H spectrum.[15]

-

Method: A high-resolution ¹H NMR spectrum of the labeled compound is acquired and compared to the spectrum of an unlabeled thiamine hydrochloride standard.[19]

-

Expected Result: For Thiamine-d₃, the singlet corresponding to the C2'-methyl protons (typically around 2.5 ppm in DMSO-d₆) will be absent or significantly diminished in intensity. A ²H NMR (Deuterium NMR) spectrum can also be run to confirm the presence of a signal at the chemical shift corresponding to the labeled position.

Data Summary for Verification

| Analytical Technique | Parameter | Expected Result for Unlabeled Thiamine | Expected Result for Thiamine-d₃ HCl | Rationale |

| HRMS | [M]⁺ (Monoisotopic Mass) | ~265.112 Da | ~268.131 Da | Mass increase of ~3 Da confirms incorporation of 3 deuterium atoms. |

| ¹H NMR | Signal for C2'-CH₃ | Singlet at ~2.5 ppm | Signal absent or greatly reduced | Disappearance of the proton signal confirms substitution with deuterium. |

Applications in Advanced Research

Gold Standard for Quantitative Bioanalysis

The primary application of deuterium-labeled thiamine is as an internal standard for the quantification of endogenous thiamine and its phosphates in biological matrices like blood and tissue.[2][8] In a typical LC-MS/MS workflow, a known amount of Thiamine-d₃ is spiked into every sample. The ratio of the peak area of the endogenous analyte to the peak area of the labeled internal standard is used to calculate the precise concentration, ensuring high accuracy and reproducibility.[9]

Probing Enzymatic Mechanisms

Deuterium labeling at a catalytically active site can be used to probe enzyme mechanisms through the Kinetic Isotope Effect. For thiamine, the C2-H proton on the thiazolium ring is acidic and its removal is the first step in the catalytic cycle for TPP-dependent enzymes.[15] Synthesizing a thiamine analog deuterated at the C2 position would allow researchers to measure the rate of catalysis compared to the unlabeled compound. A slower reaction rate with the deuterated analog would provide direct evidence that C-H bond cleavage is a rate-determining step in the enzymatic reaction.

Tracing Metabolic Pathways

Deuterium-labeled thiamine can be administered in vivo or in cell culture to trace its metabolic fate.[20] By using MS to track the mass of thiamine and its downstream metabolites, researchers can elucidate metabolic pathways and quantify fluxes without the need for radioactive tracers.

Contextual Pathway: The Role of Thiamine in the Pentose Phosphate Pathway

To illustrate the biological context, the following diagram shows the role of Transketolase, a thiamine diphosphate (TDP)-dependent enzyme, in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).

Conclusion

Deuterium-labeled Vitamin B1 Hydrochloride is more than just a heavier version of an essential nutrient; it is a precision tool that enables significant advancements in biomedical research. Its chemical structure, defined by the strategic placement of deuterium atoms, allows for enhanced analytical accuracy in pharmacokinetic studies and provides a means to investigate fundamental enzymatic mechanisms. The synthesis and rigorous verification of this compound through MS and NMR underscore the principles of scientific integrity, ensuring its reliability for researchers. As drug development and metabolic analysis continue to evolve, the application of such isotopically labeled compounds will undoubtedly expand, further cementing their role as indispensable assets in the scientific toolkit.

References

-

FooDB. (2018). Showing Compound Thiamine hydrochloride (FDB008416). [Link]

-

ResearchGate. (n.d.). Synthesis of thiamine, method by Williams and Cline. [Link]

-

precisionFDA. (n.d.). THIAMINE HYDROCHLORIDE. [Link]

- Jordan, F., & Cohen, J. S. (1989). Determination of rates of proton exchange of thiamine hydrochloride by 1H NMR spectroscopy: A bioorganic experiment for the unde.

-

Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 15(11), 967-989. [Link]

-

Metware Biotechnology. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

-

Newell, P. C., & Tucker, R. G. (1968). Biosynthesis of thiamine. Incorporation experiments with 14C-labelled substrates and with [15N]glycine in Saccharomyces cerevisiae. The Biochemical journal, 106(1), 279–287. [Link]

-

Singh, R., et al. (2024). Application of deuterium in research and development of drugs. Results in Chemistry, 7, 102431. [Link]

-

Fabri, M., et al. (1992). In vivo localized proton NMR spectroscopy of thiamine-deficient rat brain. Journal of neurochemistry, 59(1), 239-244. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. [Link]

-

mzCloud. (n.d.). Thiamine. [Link]

-

Mrowicka, M., et al. (2023). Thiamine (Vitamin B1)—An Essential Health Regulator. Metabolites, 13(10), 1084. [Link]

-

Quest Diagnostics. (n.d.). Vitamin B1 (Thiamine), Blood, LC/MS/MS. [Link]

-

Rappold, B. A., et al. (2018). Instrument Multiplexing: Amplified Throughput for Measurement of Vitamin B1 in Whole Blood Using Parallel Liquid Chromatography Systems Interfaced to a Single Mass Spectrometer. Clinical Chemistry, 64(4), 720-721. [Link]

-

Kiss, L., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 527. [Link]

- Fabri, M., et al. (1994). In vivo and in vitro proton NMR spectroscopic studies of thiamine-deficient rat brains. Journal of neurochemistry, 62(5), 1937-1944.

- Allen, J., & Voges, R. (Eds.). (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. John Wiley and Sons, Inc.

-

Mrowicka, M., et al. (2023). The importance of thiamine (vitamin B1) in humans. Bioscience Reports, 43(10). [Link]

- Vishnikin, A. B., & Tsiganok, L. P. (2023). SPECTROPHOTOMETRIC DETERMINATION OF THIAMINE USING OXIDATION REACTION WITH 18-MOLYBDODIPHOSPHATE. Journal of Chemistry and Technologies, 31(4), 661-668.

-

MassBank. (2018). Thiamine; LC-ESI-QQQ; MS; [M+H]+. [Link]

-

GATE 2026. (n.d.). Biotechnology (BT). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. In vivo localized proton NMR spectroscopy of thiamine-deficient rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro proton NMR spectroscopic studies of thiamine-deficient rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Showing Compound Thiamine hydrochloride (FDB008416) - FooDB [foodb.ca]

- 11. researchgate.net [researchgate.net]

- 12. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]

- 13. chemscene.com [chemscene.com]

- 14. GSRS [precision.fda.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 17. labinsights.nl [labinsights.nl]

- 18. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 19. Thiamine hydrochloride(67-03-8) 1H NMR [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

Thiamine HCl vs. Thiamine-d3 HCl: A Comparative Technical Guide for Bioanalytical Applications

Executive Summary

In the precision-driven field of bioanalysis, the distinction between Thiamine Hydrochloride (Vitamin B1 HCl) and its stable isotope-labeled counterpart, Thiamine-d3 Hydrochloride , is not merely structural—it is functional. While Thiamine HCl serves as the analyte of interest in clinical and pharmacokinetic studies, Thiamine-d3 HCl is the critical metrological tool used to quantify it.

This guide dissects the physicochemical differences, mechanistic roles, and experimental protocols for these two compounds. It provides a self-validating LC-MS/MS workflow designed to overcome the notorious matrix effects associated with hydrophilic vitamin analysis in complex biological fluids.

Part 1: Molecular Architecture & Physicochemical Divergence

At the core of the difference lies the isotopic substitution. Thiamine-d3 is engineered by replacing three hydrogen atoms (

Structural Comparison

| Feature | Thiamine HCl (Analyte) | Thiamine-d3 HCl (Internal Standard) |

| IUPAC Name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium chloride HCl | 3-[(4-Amino-2-(methyl-d3 )-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium chloride HCl |

| Molecular Formula | ||

| Monoisotopic Mass (Cation) | 265.11 Da | 268.13 Da (+3.02 Da shift) |

| Label Position | N/A | Methyl group on Pyrimidine ring ( |

| Solubility | High in water (>1 g/mL) | High in water (>1 g/mL) |

| pKa | ~4.8 (Pyrimidine amino), ~9.0 (Pseudobase) | Identical |

The Isotopic Purity Criticality

For Thiamine-d3 to function as an effective Internal Standard (IS), it must possess high isotopic purity (typically >99% D).

-

Risk: If the d3 standard contains significant amounts of d0 (unlabeled thiamine), it will contribute to the analyte signal, causing a positive bias in quantification (overestimation of vitamin B1 levels).

-

Control: A "blank + IS" sample must always be run to verify that the IS does not interfere with the analyte channel (

265).

Part 2: The Analytical Imperative – Mass Spectrometry Applications

Thiamine is a polar, water-soluble cation. In Reverse-Phase Liquid Chromatography (RPLC), it often elutes early, in the "suppression zone" where salts and phospholipids from the biological matrix (plasma/blood) suppress ionization efficiency.

Mechanism of Internal Standardization

Thiamine-d3 compensates for these matrix effects because it co-elutes (or elutes very closely) with Thiamine.

-

Extraction: Any loss of Thiamine during protein precipitation is mirrored by Thiamine-d3.

-

Ionization: If matrix components suppress the Thiamine signal by 40%, the Thiamine-d3 signal is also suppressed by ~40%.

-

Quantification: The ratio of Analyte Area / IS Area remains constant, correcting the error.

Deuterium Isotope Effect on Retention Time

While chemically identical, C-D bonds are slightly shorter and less polarizable than C-H bonds. In high-efficiency RPLC systems, this can lead to a slight retention time shift (usually Thiamine-d3 elutes slightly earlier than Thiamine).

-

Operational Insight: Ensure your integration windows are wide enough to capture both, but narrow enough to exclude interferences.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of Total Thiamine in Whole Blood.[1] It utilizes a Protein Precipitation method, which is robust and cost-effective.

Reagents & Preparation

-

Stock Solution A (Analyte): Thiamine HCl 1 mg/mL in 0.1% Formic Acid (Store -20°C, dark).

-

Stock Solution B (IS): Thiamine-d3 HCl 1 mg/mL in 0.1% Formic Acid.

-

Precipitation Reagent: 10% Trichloroacetic Acid (TCA) in water containing 50 ng/mL Thiamine-d3 .

Sample Preparation Workflow

-

Aliquot: Transfer 100 µL of Whole Blood into a light-protected microcentrifuge tube.

-

Lysis/Precipitation: Add 400 µL of Precipitation Reagent (containing IS).

-

Why? Acidic TCA releases Thiamine from proteins and precipitates hemoglobin simultaneously.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 10,000 x g for 10 minutes at 4°C.

-

Transfer: Inject the clear supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 or C30 (e.g., 150 x 2.1 mm, 3 µm) | C30 offers better retention for polar isomers. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid | Buffer maintains acidic pH to keep Thiamine protonated ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |

| Gradient | 0-2 min: 2% B (Isocratic loading)2-5 min: 2% -> 90% B5-6 min: 90% B (Wash) | Retain polar thiamine away from solvent front salts. |

| Ionization | ESI Positive Mode | Thiamine is a pre-charged cation. |

MRM Transitions (The Fingerprint)

| Compound | Precursor ( | Product ( | Type | Fragment Origin |

| Thiamine | 265.1 | 122.1 | Quantifier | Pyrimidine moiety ( |

| 144.0 | Qualifier | Thiazole moiety ( | ||

| Thiamine-d3 | 268.1 | 125.1 | Quantifier | d3-Pyrimidine moiety |

| 144.0 | Qualifier | Thiazole moiety (Unlabeled) |

Note: The mass shift of +3 Da in the product ion (122 -> 125) confirms the label is on the pyrimidine ring.

Part 4: Visualization of the Analytical Logic

The following diagram illustrates the quantitative workflow, highlighting where the Internal Standard (Thiamine-d3) corrects for experimental variability.

Caption: Figure 1. LC-MS/MS Quantitative Workflow. Thiamine-d3 is introduced early to track extraction efficiency and compensate for ionization suppression in the ESI source.

Part 5: Quality Assurance & Troubleshooting

Cross-Talk (Signal Contribution)

-

d0 -> d3: Inject a high concentration of Thiamine HCl (Analyte) and monitor the d3 channel (268 -> 125). Result should be negligible.

-

d3 -> d0: Inject the Thiamine-d3 IS only and monitor the Analyte channel (265 -> 122). Result must be <20% of the LLOQ (Lower Limit of Quantification).

Stability

Thiamine is light-sensitive and unstable at alkaline pH (degrades to thiochrome).

-

Protocol Rule: Always perform extraction under acidic conditions (TCA or Acidic Methanol) and use amber glassware.

-

Storage: Thiamine-d3 stock solutions are stable at -20°C for 6 months, but working solutions should be prepared weekly.

References

-

Clinical Chemistry & Laboratory Medicine. "Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI–MS/MS." NVKC, 2017. Link

-

Journal of AOAC International. "Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography‒Tandem Mass Spectrometry." ResearchGate, 2020. Link

-

National Institutes of Health (NIH). "Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood." PubMed Central, 2022. Link

-

MedChemExpress. "this compound Product Information." MedChemExpress, Accessed 2023. Link

-

ChemicalBook. "Thiamine Hydrochloride Physicochemical Properties." ChemicalBook, Accessed 2023. Link

Sources

Technical Guide: Isotopic Purity Specifications for Thiamine-d3 Internal Standards

This technical guide provides a rigorous framework for evaluating and utilizing Thiamine-d3 (Vitamin B1-d3) internal standards in LC-MS/MS bioanalysis. It is designed for researchers requiring high-precision quantitation in complex matrices like human plasma, whole blood, or food products.

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of Thiamine (Vitamin B1) determination is frequently compromised by matrix effects and ionization suppression. The use of a Stable Isotope Labeled Internal Standard (SIL-IS), specifically Thiamine-d3 , is the gold standard for correcting these variances. However, the isotopic purity of the standard is not merely a quality attribute—it is a critical experimental variable. Insufficient isotopic purity introduces "cross-talk" between analyte and standard channels, directly biasing quantitation limits (LLOQ) and linearity. This guide defines the specifications required to eliminate these errors.

Chemical & Isotopic Specifications

Structural Integrity

For Thiamine-d3 to function as a true surrogate, the deuterium labeling must be chemically stable and non-exchangeable.

-

Preferred Labeling Position: The methyl group attached to the pyrimidine ring (

). -

Why: Protons on the hydroxyl group or amine groups are exchangeable with solvent protons (

exchange), leading to signal loss and mass shifts during chromatography. The methyl-d3 label is metabolically stable and robust during protein precipitation.

Critical Purity Parameters

| Parameter | Specification | Technical Justification |

| Chemical Purity | > 98% | Prevents non-isobaric contaminants from suppressing ionization or fouling the column. |

| Isotopic Purity | ≥ 99.0 atom % D | Minimizes the presence of Thiamine-d0 (unlabeled) in the standard, which would cause false-positive analyte signals. |

| Isotopic Distribution | d0 < 0.1% | Critical: The d0 contribution sets the absolute floor for the Lower Limit of Quantitation (LLOQ). |

| Form | Hydrochloride (HCl) | Ensures solubility in aqueous mobile phases and stability during storage. |

The "Cross-Talk" Phenomenon: Mechanisms & Mitigation

In MS/MS, "cross-talk" occurs when the signal from the analyte interferes with the IS, or vice versa. Understanding this causality is essential for method validation.

Forward Contribution (Impurity Interference)

-

Scenario: The Thiamine-d3 standard contains trace amounts of Thiamine-d0 (isotopic impurity).

-

Impact: When IS is added at a constant high concentration, the d0 impurity creates a background signal in the analyte channel.

-

Result: This elevates the baseline, making it impossible to quantify low-level endogenous Thiamine.

-

Rule of Thumb: The signal generated by the d0 impurity in the IS spike must be < 20% of the LLOQ signal of the analyte.

Reverse Contribution (Natural Isotope Interference)

-

Scenario: High concentrations of endogenous Thiamine (d0) produce a naturally occurring isotope peak (M+3) that overlaps with the Thiamine-d3 precursor mass.

-

Impact: At high analyte concentrations, the M+3 isotope contributes to the IS channel (m/z 268).

-

Result: This artificially inflates the IS peak area, causing the response ratio (Analyte/IS) to decrease non-linearly at the upper end of the calibration curve.

Mass Transitions (MRM)

To maximize specificity, the following transitions are recommended, assuming the label is on the pyrimidine methyl group:

-

Thiamine (d0): Precursor

Product -

Thiamine-d3 (IS): Precursor

Product

Note: If the label were on the thiazole ring, the product ion for the IS would remain 122.1, reducing specificity. Always verify the labeling position.

Experimental Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA). You must experimentally validate the IS suitability in your specific matrix.

Step 1: Blank Interference Test

-

Prepare Matrix Blank: Extracted matrix (e.g., plasma) without Analyte or IS.

-

Prepare Zero Sample: Extracted matrix with IS added at the working concentration.

-

Analyze: Inject both.

-

Criteria: The analyte peak area in the "Zero Sample" must be indistinguishable from the "Matrix Blank." If a peak appears in the Zero Sample at the retention time of Thiamine, your IS contains d0 impurities.

Step 2: IS Contribution Calculation

To quantify the interference:

-

Requirement: Must be

.

Step 3: Linearity & Saturation Check

-

Run a calibration curve from LLOQ to ULOQ (Upper Limit of Quantitation).

-

Plot the IS Peak Area (y-axis) vs. Analyte Concentration (x-axis).

-

Criteria: The IS peak area should remain constant. If it rises with increasing analyte concentration, "Reverse Contribution" is occurring. You may need to lower the ULOQ or increase the IS concentration (within ionization limits).

Visualized Workflow: Validated Quantitation Pathway

The following diagram illustrates the logical flow of a self-validating Thiamine-d3 LC-MS/MS workflow, highlighting critical control points.

Caption: Figure 1. Self-validating LC-MS/MS workflow for Thiamine quantitation. Note the feedback loop at Data QC ensuring IS stability.

Storage and Stability

Thiamine is light-sensitive and unstable in alkaline conditions.

-

Storage: Store Thiamine-d3 powder at -20°C, protected from light (amber vials).

-

Solution Stability: Stock solutions in methanol/water (acidified with 0.1% formic acid) are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

References

-

MedChemExpress. Thiamine-d3 hydrochloride | Chemical Structure & Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). Thiamine Hydrochloride | PubChem Compound Summary. Retrieved from

-

Van Dam, M., et al. (2021). Patient-Centric Assessment of Thiamine Status in Dried Blood Volumetric Absorptive Microsamples Using LC-MS/MS Analysis. PubMed.[1] Retrieved from

-

BOC Sciences. Thiamine-[d3] Hydrochloride Specification and Purity. Retrieved from

-

Waters Corporation. Enhancing the LC-MS/MS Analysis of B-group Vitamins. Retrieved from

Sources

Technical Guide: Solubility & Stability Profiling of Thiamine-d3 Hydrochloride (Water vs. Methanol)

Audience: Researchers, Analytical Chemists, and Formulation Scientists.[1] Scope: Physicochemical properties, solvation mechanisms, stability protocols, and LC-MS application.

Executive Summary: The Polarity & Solvate Paradox[1][2]

Thiamine-d3 hydrochloride (Vitamin B1-d3 HCl) is the stable isotope-labeled analog of thiamine hydrochloride, utilized primarily as an Internal Standard (IS) in quantitative LC-MS/MS workflows.[1][2] While the deuterium labeling (

The Core Insight: Thiamine HCl is freely soluble in water (~1,000 mg/mL) but only sparingly soluble in methanol (<33 mg/mL).[1][2] This drastic disparity is not merely due to polarity (dielectric constant) but is driven by a specific crystallographic phenomenon: the formation of a monomethanolate solvate in anhydrous methanol, which alters the lattice energy and solubility equilibrium.[1]

Physicochemical Foundation

Chemical Identity[1][3][4]

-

CAS: 67-03-8 (Unlabeled generic); Specific labeled CAS varies by vendor.[1][2]

-

Structure: Thiazolium ring linked to an aminopyrimidine ring via a methylene bridge.

-

Salt Form: Monohydrochloride (Cl⁻ counterion on the quaternary nitrogen).[1][2]

-

Isotope Effect: The substitution of three hydrogen atoms with deuterium (

) increases the molecular weight by ~3 Da but does not statistically alter the dipole moment, pKa, or solubility product (

The Solvation Mechanism (Water vs. Methanol)[1][2]

The solubility difference is governed by the interaction between the ionic salt lattice and the solvent's ability to stabilize the dissociated ions.

-

In Water (

): Water acts as a powerful dielectric shield.[1][2] The high dielectric constant allows for full dissociation of the Thiamine -

In Methanol (

): Methanol has less than half the dielectric permittivity of water.[1][2] It struggles to shield the ionic charges effectively. Furthermore, in anhydrous methanol, Thiamine HCl does not just dissolve; it interacts to form a Monomethanolate (MM) crystal structure.[1][2][5][6] This solvate is less soluble and can precipitate if concentrations exceed the "sparingly soluble" threshold (approx. 10–30 mg/mL).[1][2]

Visualization: Solvation Dynamics

Figure 1: Mechanistic comparison of Thiamine-d3 HCl behavior in water versus methanol.[1][2] Note the solvate trap in methanol.[1][2]

Solubility Profile Analysis

The following data summarizes the operational solubility limits critical for stock solution preparation.

| Parameter | Water ( | Methanol ( | Implications for Lab Work |

| Solubility Classification | Freely Soluble | Sparingly Soluble | Water is mandatory for primary stocks (>10 mg/mL).[1][2] |

| Quantitative Limit | ~1,000 mg/mL | ~10–30 mg/mL | Never attempt >10 mg/mL stocks in pure MeOH.[1] |

| Dielectric Constant | 80.1 | 32.7 | Poor ion dissociation in MeOH. |

| Crystal Form in Solution | Hydrated Ions | Monomethanolate Solvate | Risk of crystal form change upon drying/reconstitution. |

| pH Stability | Optimal at pH 2.0–4.0 | Neutral/Variable | Acidify aqueous stocks with 0.1M HCl. |

Technical Note on "Sparingly Soluble": In pharmacopeial terms, "sparingly soluble" requires 30 to 100 parts of solvent to dissolve 1 part of solute.[1] This translates roughly to a range of 10 mg/mL to 33 mg/mL .[1] Attempting to dissolve 50 mg of Thiamine-d3 HCl in 1 mL of methanol will likely result in a persistent suspension or immediate precipitation of the methanolate solvate.

Stability & Handling Protocols

The pH Sensitivity Factor

Thiamine is notoriously unstable in alkaline environments (pH > 7.0).[1] The thiazole ring undergoes nucleophilic attack by hydroxide ions, leading to ring opening and the formation of thiol-containing degradation products.[1]

-

Rule: Always maintain stock solutions in an acidic medium (pH 2–4).

-

Solvent Choice: 0.1 M HCl is the gold standard for primary stock preparation.

Light and Temperature

Thiamine is light-sensitive (photodegradation) and thermolabile.[1][2]

-

Storage: Amber glass vials are mandatory.

-

Temperature: Store solid powder at -20°C. Store liquid stocks at -20°C or -80°C.

Experimental Protocol: Preparation of Internal Standard (IS)

This protocol ensures a high-concentration, stable primary stock and a working stock compatible with Reversed-Phase LC-MS.[1][2]

Step 1: Primary Stock Solution (10 mg/mL)

-

Solvent: 0.1 M Hydrochloric Acid (HCl) in Water. Why? Acidic pH stabilizes the thiazole ring; water ensures full solubility.[1][2]

-

Procedure:

-

Weigh 10 mg of this compound into a tared amber glass vial.

-

Add 1.0 mL of 0.1 M HCl.

-

Vortex for 30 seconds. The solid should dissolve instantly to form a clear, colorless solution.[1]

-

Label: "Primary Stock - 10 mg/mL (aq)". Store at -20°C.

-

Step 2: Working Stock Solution (100 µg/mL)

-

Solvent: 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.[1][2] Why? Matches common LC mobile phases; methanol prevents microbial growth; formic acid maintains stability.[1]

-

Procedure:

-

Pipette 100 µL of the Primary Stock (10 mg/mL) into a 10 mL volumetric flask.

-

Dilute to volume with the 50:50 MeOH:Water solvent.

-

Invert 10 times to mix.

-

Label: "Working Stock - 100 µg/mL". Store at -20°C (Stable for 1-3 months).

-

Workflow Visualization

Figure 2: Optimal workflow for preparing Thiamine-d3 HCl stock solutions avoiding methanol solubility limits.

Analytical Application: LC-MS/MS

In LC-MS/MS, Thiamine-d3 is used to correct for matrix effects, extraction efficiency, and ionization suppression.[1][2]

-

Retention Time: Thiamine is highly polar. In Reversed-Phase (C18) chromatography, it often elutes near the void volume unless ion-pairing reagents (e.g., HFBA) or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are used.[1][2]

-

Mass Transitions:

-

Thiamine (Unlabeled): m/z 265.1 → 122.1 (Thiazole moiety)[1][2]

-

Thiamine-d3 (IS): m/z 268.1 → 125.1 (Deuterated Thiazole moiety)[1][2]

-

Note: The +3 Da shift is retained in the fragment ion, confirming the label is on the thiazole or pyrimidine methyl depending on synthesis.[1] Most commercial d3 is on the pyrimidine methyl, but check Certificate of Analysis.[1][2]

-

Troubleshooting Tip: If you observe peak splitting or broad shapes for Thiamine-d3, check your sample solvent. Injecting a 100% methanol sample into a highly aqueous mobile phase (common for Thiamine retention) causes "solvent mismatch" and peak distortion.[1] Always match the sample solvent to the starting mobile phase conditions (e.g., 95% Water / 5% Methanol).[1][2]

References

-

Japanese Pharmacopoeia (JP XIV). Official Monographs for Part I: Thiamine Hydrochloride.[1] National Institute of Health Sciences. Available at: [Link][1][2]

-

Chakravarty, P. et al. (2010).[1] Characterization and Structure Analysis of Thiamine Hydrochloride Methanol Solvate. Crystal Growth & Design, 10(10), 4414–4420.[1][2] Available at: [Link][1][2]

-

PubChem. Thiamine Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link][1][2]

-

Mauer, L. et al. (2021).[1] Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry. Available at: [Link]

Sources

- 1. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Thiamine-d3 Hydrochloride: Technical Guide for Bioanalysis & Drug Development

Executive Summary

Thiamine-d3 hydrochloride (Vitamin B1-d3 HCl) is a stable isotope-labeled analog of thiamine, specifically deuterated at the C2-methyl group of the pyrimidine ring.[][2] It serves as the "gold standard" Internal Standard (IS) for the quantitative analysis of thiamine in complex biological matrices (whole blood, plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike pharmaceutical trade names intended for clinical use, "trade names" in this context refer to compendial designations and catalog identifiers used by chemical reagent suppliers. This guide dissects the chemical identity, commercial landscape, and critical application protocols for this compound in drug development and clinical diagnostics.

Chemical Identity & Nomenclature

To ensure reproducibility in analytical workflows, precise chemical identification is required. This compound is distinct from its unlabeled parent due to the incorporation of three deuterium atoms (

Chemical Profile

| Property | Specification |

| Chemical Name | Thiamine-d3 chloride hydrochloride |

| IUPAC Name | 3-[(4-amino-2-methyl- |

| CAS Number (Labeled) | 2241872-28-4 (Specific) / NA (Generic) |

| CAS Number (Unlabeled) | 67-03-8 (Parent reference) |

| Molecular Formula | |

| Molecular Weight | 340.29 g/mol (vs. 337.27 g/mol for unlabeled) |

| Isotopic Purity | Typically |

| Solubility | Highly soluble in water; slightly soluble in alcohol; insoluble in ether.[2][3] |

Structural Analysis (DOT Visualization)

The following diagram illustrates the structural connectivity and the specific site of deuteration (Methyl-d3 on the Pyrimidine ring). This positioning is critical because the methyl protons on the pyrimidine ring are non-exchangeable in aqueous solution, ensuring the isotopic label remains stable during extraction and chromatography.

Caption: Structural connectivity of Thiamine-d3 HCl. The stable deuterium label (Red) is located on the pyrimidine ring, distinct from the thiazole moiety.

Synonyms & Commercial Designations

In the research reagent market, this compound is listed under various technical synonyms. It is not sold under pharmaceutical brand names (e.g., Benerva) because it is a non-clinical research tool.

Technical Synonyms

-

Aneurine-d3 Hydrochloride (Older nomenclature, common in European pharmacopoeias)

-

Thiamine Chloride-d3 Hydrochloride [5]

-

3-[(4-Amino-2-methyl-d3-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium chloride hydrochloride [][2]

Supplier Catalog Identifiers (Trade Names)

Researchers must cross-reference these catalog names to ensure the correct salt form and isotopic purity.

| Supplier | Catalog Name / Trade Designation | Catalog No. | Application Note |

| MedChemExpress | This compound | HY-N0680S1 | High purity (>98%), standard for bioassays. |

| Toronto Research Chemicals | This compound | T344187 | Primary source for custom synthesis. |

| Santa Cruz Biotech | This compound | sc-220224 | Often references unlabeled CAS (67-03-8) for ID. |

| C/D/N Isotopes | Thiamine-d3 Chloride HCl | D-7682 | Specifies "methyl-d3" explicitly. |

| Sigma-Aldrich | Varies (often custom) | Custom | Usually listed under "Stable Isotopes" division. |

Technical Application: LC-MS/MS Internal Standard

The primary utility of Thiamine-d3 HCl is as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).

The Mechanistic "Why"

-

Co-Elution: Thiamine-d3 has nearly identical physicochemical properties (pKa, hydrophobicity) to endogenous thiamine. Therefore, it co-elutes at the same retention time.

-

Matrix Compensation: Any ion suppression or enhancement caused by the biological matrix (phospholipids, salts) affects both the analyte and the IS equally. The ratio of Analyte/IS remains constant, ensuring accuracy.

-

Mass Shift (+3 Da): The

label shifts the precursor mass from m/z 265 (Thiamine) to m/z 268 (Thiamine-d3). This prevents "cross-talk" between the analyte and standard channels.

Validated Protocol: Whole Blood Extraction

This protocol is adapted from validated clinical methods (e.g., Clin. Chem., J. Chrom. B) for quantifying Thiamine Diphosphate (TDP) and Thiamine in whole blood.

Reagents:

-

Stock Solution: 1 mg/mL Thiamine-d3 HCl in 0.1% Formic Acid (Store at -80°C).

-

Precipitating Agent: 10% Trichloroacetic Acid (TCA) or Zinc Sulfate in Methanol.

Workflow:

-

Sample Aliquot: Transfer 100

L of Whole Blood to a microcentrifuge tube. -

IS Spiking: Add 10

L of Thiamine-d3 Working Solution (e.g., 500 ng/mL). Vortex for 10 sec.-

Expert Insight: Spiking before protein precipitation is crucial to correct for recovery losses during the precipitation step.

-

-

Protein Precipitation: Add 200

L of Precipitating Agent. Vortex vigorously for 1 min. -

Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer clear supernatant to an amber autosampler vial (Thiamine is light sensitive).

-

LC-MS/MS Injection: Inject 5-10

L.

LC-MS/MS Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are standard. The fragmentation typically involves the cleavage of the methylene bridge between the rings.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Structure Fragment |

| Thiamine (Unlabeled) | 265.1 | 122.1 | Pyrimidine-CH |

| Thiamine-d3 (IS) | 268.1 | 125.1 | Pyrimidine-d3-CH |

Note: Since the deuterium label is on the Pyrimidine ring, the fragment ion also carries the +3 mass shift (122

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow using Thiamine-d3 HCl as an Internal Standard.

Stability & Handling

-

Light Sensitivity: Thiamine is highly sensitive to UV light. All solutions containing Thiamine-d3 must be handled in amber glassware or under low-light conditions.

-

pH Stability: Unstable in alkaline solutions (ring opening occurs). Maintain stock solutions in acidic buffers (0.1% Formic Acid or HCl).

-

Hygroscopicity: The HCl salt is hygroscopic. Store the solid powder in a desiccator at -20°C.

References

-

MedChemExpress . This compound Product Data Sheet. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6202, Thiamine Hydrochloride. Retrieved from

-

Zhang, T., et al. (2020).[6] "Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography‒Tandem Mass Spectrometry". Journal of AOAC International. Retrieved from

-

Waters Corporation . Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Application Note. Retrieved from

-

Santa Cruz Biotechnology . This compound (CAS 67-03-8 unlabeled).[3][4] Retrieved from

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. thiamine suppliers USA [americanchemicalsuppliers.com]

- 4. This compound | CAS 67-03-8 unlabeled | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hygroscopic Nature of Thiamine-d3 Hydrochloride Salts for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hygroscopic nature of thiamine hydrochloride salts, with a specific focus on the implications for its deuterated analogue, thiamine-d3 hydrochloride. For professionals in pharmaceutical development and research, understanding and controlling the moisture content of an active pharmaceutical ingredient (API) is critical for ensuring its stability, processability, and overall quality. This document synthesizes foundational principles of hygroscopicity with established analytical methodologies to offer a practical framework for the characterization of this compound. We will delve into the structural basis for water sorption in thiamine salts, the potential isotopic effects of deuteration on this behavior, and present detailed, field-proven protocols for robust hygroscopicity assessment.

Introduction: The Critical Role of Hygroscopicity in Drug Development

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding environment, is a pivotal physicochemical property of pharmaceutical solids. The interaction between a drug substance and atmospheric water can profoundly influence its chemical stability, physical form, and manufacturability. For thiamine (Vitamin B1), an essential micronutrient, its salt forms, particularly thiamine hydrochloride, are known to be susceptible to moisture.[1][2][3] This inherent instability under certain conditions, such as heat and alkaline pH, is often exacerbated by the presence of water.[1][4]

The introduction of isotopic labels, such as deuterium (d), is a common strategy in modern drug development to alter metabolic pathways or for use as internal standards in analytical studies.[5] this compound, a deuterated isotopologue of thiamine hydrochloride, is therefore of significant interest. However, the substitution of protium with deuterium can introduce subtle yet significant changes in the molecule's physical properties, including its interaction with water. This guide aims to provide the foundational knowledge and practical tools necessary to investigate and manage the hygroscopic properties of this compound.

The Physicochemical Basis of Hygroscopicity in Thiamine Hydrochloride

Thiamine hydrochloride is a complex molecule with multiple sites capable of hydrogen bonding, making it inherently disposed to interactions with water molecules. The presence of hydroxyl, amino, and pyrimidine ring nitrogen atoms, along with the chloride counter-ion, all contribute to its affinity for moisture.

Crystalline vs. Amorphous States

The solid-state form of thiamine hydrochloride plays a crucial role in its hygroscopic behavior. Amorphous solids, lacking a long-range ordered crystal lattice, generally possess higher molecular mobility and a greater surface area, making them more prone to moisture sorption than their crystalline counterparts.[1][3] While thiamine hydrochloride is typically distributed as a crystalline ingredient, processing steps such as lyophilization can introduce amorphous content, thereby increasing its hygroscopicity and potentially compromising its chemical stability.[1][3]

Hydrate Formation

Thiamine hydrochloride is known to form hydrates upon exposure to atmospheric humidity.[2][6][7] It can exist as a non-stoichiometric hydrate, absorbing up to approximately one molar equivalent of water, and as a more stable hemihydrate.[6] The formation of these hydrates is a critical consideration, as it can alter the drug's solubility, bioavailability, and stability.[8] The transition between anhydrous and hydrated forms is often dependent on the ambient relative humidity (RH).

The Deuterium Isotope Effect: Projecting the Hygroscopicity of this compound

Deuterium is heavier than protium, and a carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. This can lead to differences in the strength of intermolecular interactions, such as hydrogen bonding. While the precise impact can be complex and context-dependent, deuteration can alter the vibrational modes of hydrogen bonds, which may, in turn, influence the kinetics and thermodynamics of water sorption.[9] It has been observed that deuteration can induce structural changes and affect physical properties in materials.[9]

Given that hygroscopicity is fundamentally driven by intermolecular interactions, it is plausible that the substitution of the three methyl protons on the pyrimidine ring with deuterium in this compound could subtly alter its hygroscopic profile compared to the non-deuterated form. However, without direct experimental evidence, this remains a theoretical consideration that underscores the necessity for empirical characterization.

Experimental Characterization of Hygroscopicity

A robust characterization of the hygroscopic nature of this compound requires a multi-faceted experimental approach. The two cornerstones of this analysis are Dynamic Vapor Sorption (DVS) for assessing moisture sorption and desorption kinetics, and Karl Fischer (KF) titration for the precise quantification of water content.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[10][11] This powerful tool provides insights into a material's hygroscopicity, the kinetics of water uptake and loss, and can help identify critical humidity levels at which phase transitions (e.g., from anhydrous to a hydrate form) occur.[8][12]

Objective: To determine the moisture sorption-desorption isotherm of this compound and identify any critical humidity points.

Instrumentation: A DVS analyzer (e.g., TA Instruments, Surface Measurement Systems).

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a DVS sample pan.

-

Drying: Equilibrate the sample at 0% RH until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate before proceeding to the next RH level.

-

Desorption Isotherm: Following equilibration at the highest RH, decrease the RH in a stepwise manner back to 0% RH to generate the desorption curve.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate the sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specified RH (e.g., 80% RH).

The shape of the isotherm provides valuable information:

-

Type I Isotherm: Indicates monolayer adsorption, typical of non-porous materials.

-

Type II or IV Isotherms: Suggest multilayer adsorption and potential capillary condensation in porous materials.

-

Hysteresis: A difference between the sorption and desorption curves can indicate changes in the material's structure, such as the formation of a stable hydrate.

-

Sharp Inflections: Sudden increases in mass at a specific RH may signify a phase transition to a hydrate form.

The following diagram illustrates a typical DVS experimental workflow.

Caption: DVS Experimental Workflow.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content in a sample.[13][14] It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[13] This technique is essential for quantifying the absolute water content of this compound and for validating the results obtained from DVS analysis.

Objective: To accurately quantify the water content of a this compound sample.

Instrumentation: An automated volumetric Karl Fischer titrator.

Reagents:

-

Karl Fischer reagent (single-component or two-component systems)

-

Anhydrous methanol or other suitable solvent

Methodology:

-

Titrator Preparation: Add the solvent to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent. This removes any residual moisture from the solvent.

-

Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) to the conditioned vessel and titrate to the endpoint.[14] Calculate the titer of the KF reagent (mg H₂O / mL reagent). This step should be performed in triplicate.

-

Sample Analysis: Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel. The sample should be fully dissolved.

-

Titration: Titrate the sample with the KF reagent to the electrometric endpoint.

-

Calculation: Calculate the percentage of water in the sample using the sample weight, the volume of titrant consumed, and the previously determined titer.

-

Solubility: Ensure that the this compound is completely soluble in the chosen solvent to make all water accessible for titration.

-

Side Reactions: The thiazolium ring in thiamine can be susceptible to cleavage under alkaline conditions. Ensure the pH of the KF reaction medium is controlled to prevent side reactions that could consume or generate water.

-

Hygroscopic Nature of the Sample: Handle the sample expeditiously in a low-humidity environment to prevent moisture uptake during weighing and transfer.

The logical flow for selecting and validating a KF titration method is depicted below.

Caption: Karl Fischer Method Development Logic.

Data Summary and Interpretation

To facilitate a clear understanding and comparison of results, all quantitative data should be systematically tabulated.

Table 1: Representative DVS Data for a Hygroscopic API

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.10 | 0.25 |

| 20 | 0.20 | 0.35 |

| 30 | 0.30 | 0.45 |

| 40 | 0.45 | 0.60 |

| 50 | 2.50 (Phase Transition) | 1.50 |

| 60 | 3.00 | 2.00 |

| 70 | 3.50 | 2.50 |

| 80 | 4.00 | 3.00 |

| 90 | 4.50 | 4.50 |

Table 2: Water Content by Karl Fischer Titration

| Sample Batch | Water Content (%) | Standard Deviation |

| Lot A | 0.52 | 0.03 |

| Lot B | 0.61 | 0.02 |

| Lot C | 0.55 | 0.04 |

Conclusion and Recommendations

The hygroscopic nature of thiamine hydrochloride is a well-documented and critical parameter to control during drug development. For its deuterated analogue, this compound, a thorough experimental investigation is paramount. While theoretical considerations suggest a potential alteration in hygroscopic behavior due to isotopic effects, this must be confirmed empirically.

We recommend a systematic approach beginning with DVS analysis to map the moisture sorption-desorption behavior across a full range of relative humidities. This will identify critical humidity levels and the potential for hydrate formation. Subsequently, Karl Fischer titration should be employed as an orthogonal method to provide precise and accurate quantification of the water content. Together, these methods form a self-validating system for the comprehensive characterization of this compound's interaction with moisture, enabling the development of appropriate storage, handling, and formulation strategies to ensure a stable and high-quality drug product.

References

-

Title: Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions Source: MDPI URL: [Link]

-

Title: Insights into the dehydration behavior of thiamine hydrochloride (vitamin B1) hydrates: part I Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Stability of Thiamine in Extemporaneously Compounded Suspensions Source: The Canadian Journal of Hospital Pharmacy URL: [Link]

-

Title: Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution Source: PubMed URL: [Link]

-

Title: Thiamine Hydrochloride Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

-

Title: Thiamine Hydrochloride | C12H18Cl2N4OS | CID 6202 Source: PubChem URL: [Link]

-

Title: (PDF) Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions Source: ResearchGate URL: [Link]

-

Title: DVS Systems | Dynamic Vapor Sorption Source: ProUmid URL: [Link]

-

Title: Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase Source: ResearchGate URL: [Link]

-

Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL: [Link]

-

Title: Water Content Determination by Karl Fischer Source: Pharmaguideline URL: [Link]

-

Title: Safety Data Sheet: Thiamine hydrochloride Source: Carl ROTH URL: [Link]

-

Title: Impact of H/D isotopic effects on the physical properties of materials Source: RSC Publishing URL: [Link]

-

Title: Insights Into the Dehydration Behavior of Thiamine Hydrochloride (vitamin B-1) Hydrates: Part II Source: ResearchGate URL: [Link]

-

Title: Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis Source: TA Instruments URL: [Link]

-

Title: Thiamine HCl (Vitamin B1) | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link]

-

Title: Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase Source: PubMed URL: [Link]

-

Title: Dynamic Vapor Sorption Source: AQUALAB URL: [Link]

-

Title: A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations Source: American Pharmaceutical Review URL: [Link]

-

Title: The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance Source: American Pharmaceutical Review URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiamine Hydrochloride | C12H18Cl2N4OS | CID 6202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insights into the dehydration behavior of thiamine hydrochloride (vitamin B1) hydrates: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]

- 8. ardena.com [ardena.com]

- 9. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. Dynamic Vapor Sorption | AQUALAB [aqualab.com]

- 12. tainstruments.com [tainstruments.com]

- 13. metrohm.com [metrohm.com]

- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Preparation of Thiamine-d3 stock solutions for mass spectrometry

Executive Summary & Scientific Rationale

In Isotope Dilution Mass Spectrometry (ID-MS), the accuracy of quantitative data is inextricably linked to the integrity of the Internal Standard (IS). Thiamine (Vitamin B1) presents a unique "triad of instability" that makes standard preparation hazardous: it is photolabile , pH-sensitive , and highly prone to surface adsorption .

This protocol details the preparation of Thiamine-d3 (typically Thiamine Chloride Hydrochloride-d3) stocks. Unlike generic small molecule protocols, this guide integrates critical "field-proven" insights—specifically the avoidance of glass surfaces for low-concentration working solutions and the absolute necessity of acidic storage conditions to prevent thiazole ring opening.

Key Mechanistic Insight: Thiamine is a quaternary ammonium cation. At physiological or alkaline pH (> pH 6.0), the thiazole ring is susceptible to nucleophilic attack, leading to ring opening and irreversible conversion to thiochrome or other degradation products. Furthermore, the cationic nature of thiamine leads to rapid adsorption onto silanol groups in glass, causing "phantom losses" in calibration curves.

Critical Physicochemical Considerations

Before handling the isotope, the following parameters must be controlled:

| Parameter | Critical Constraint | Scientific Causality |

| pH Stability | Must be < pH 4.0 | At pH > 5.0, the pyrimidine ring can trigger nucleophilic attack on the thiazole moiety. Acidic conditions (0.1% Formic Acid or 10mM HCl) protonate the structure, stabilizing the salt form. |

| Surface Adsorption | NO GLASS for < 10 µg/mL | Thiamine adheres to glass surfaces (even silanized) via ion-exchange mechanisms. Polypropylene (PP) or Polymethylpentene (PMP) labware is mandatory for working solutions. |

| Photostability | Amber Vessels Only | UV radiation cleaves the methylene bridge between the pyrimidine and thiazole rings. |

| Solvent Choice | Acidified Aqueous/Organic | Pure methanol can lead to precipitation of the salt form over time. A 50:50 Water:Methanol mix with 0.1% acid provides solubility and microbial inhibition. |

Reagents & Equipment

-

Analyte: Thiamine-d3 Chloride Hydrochloride (Isotopic Purity >98%).

-

Solvents: LC-MS Grade Water, Methanol (MeOH), and Formic Acid (FA) or Hydrochloric Acid (HCl).

-

Labware:

-

Class A Volumetric Flasks (Amber Glass is acceptable only for high conc. >1 mg/mL stocks due to saturation of adsorption sites).

-

Amber Polypropylene (PP) Microcentrifuge Tubes (for working steps).

-

Calibrated Analytical Balance (Readability 0.01 mg).

-

Protocol: Preparation of Stock Solutions

Step 1: Purity Correction Calculation

Isotopes are often supplied as salts. You must correct for the salt form and chemical purity to ensure accurate stoichiometry.

-

Note: If the Certificate of Analysis (CoA) reports purity based on the salt form, the MW ratio term is 1.

Step 2: Primary Stock Solution (1.0 mg/mL)

Target: High concentration stock stable for 6–12 months at -80°C.

-

Solvent Prep: Prepare Diluent A : 50% Methanol / 50% Water containing 1% Formic Acid .

-

Why? The high acid content (1%) acts as a preservative and stabilizer.

-

-

Weighing: Accurately weigh ~10 mg of Thiamine-d3 HCl into a 10 mL amber volumetric flask.

-

Dissolution: Add approx. 8 mL of Diluent A. Sonicate for 2 minutes. The solution should be clear and colorless.

-

QS (Quantity Sufficient): Dilute to volume with Diluent A.

-

Aliquoting: Transfer 1 mL aliquots into Amber Polypropylene Cryovials .

-

Storage: Store at -80°C . (Stability: >1 Year).[1][2][3][4][5][6][7][8]

Step 3: Secondary Stock (10 µg/mL)

Target: Intermediate stock. Do not use glass from this point forward.

-

Solvent Prep: Prepare Diluent B : Water containing 0.1% Formic Acid .

-

Dilution: Pipette 100 µL of Primary Stock into a 10 mL Amber Polypropylene volumetric flask (or use gravimetric dilution in a PP tube).

-

Storage: Store at -20°C . (Stability: 1–3 Months).[6]

Step 4: Working Internal Standard (IS) Solution (~50–100 ng/mL)

Target: Daily use spiking solution.

-

Dilution: Dilute the Secondary Stock using Diluent B in an amber PP tube.

-

Usage: Keep on ice during the day. Discard after 24 hours.

-

Warning: Do not store this low-concentration solution in glass autosampler vials for extended periods. Use PP inserts or PP vials.

-

Workflow Visualization

The following diagram illustrates the critical control points (Acidification and Material Selection) required to prevent analyte loss.

Caption: Workflow for Thiamine-d3 preparation highlighting the transition from glass to polypropylene (PP) to prevent adsorption losses.

Quality Control & System Suitability

Before running a batch of clinical or research samples, verify the stock integrity:

-

The "Zero-Injection" Test: Inject a blank containing only the IS.

-

Pass Criteria: The retention time (RT) must match the native analyte exactly.

-

Fail Criteria: Split peaks indicate degradation (ring opening).

-

-

Adsorption Check: Compare the area count of the IS stored in a Glass vial vs. a PP vial after 4 hours in the autosampler.

-

Pass Criteria: < 5% difference.

-

Fail Criteria: Glass vial shows significantly lower area counts (typically 20-40% loss).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low IS Recovery | Adsorption to glass vials. | Switch to Polypropylene (PP) autosampler vials immediately. |

| Split Peaks | pH > 5.0 in mobile phase or sample. | Ensure Mobile Phase A contains at least 0.1% Formic Acid. |

| Signal Drift | Photodegradation. | Ensure all overhead lights are off or amber sleeves are used during prep. |

| Carryover | Thiamine is "sticky" on injector ports. | Use a needle wash of 90:10 MeOH:Water with 0.5% Formic Acid. |

References

-

National Institutes of Health (NIH). (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC8362232. Link

-

Cornell University. (2016). Thiamine research: Thiamine adsorption to glass.[9] Scientific Reports.[9] Link

-

Centers for Disease Control and Prevention (CDC). (2023). Laboratory Procedure Manual: Thiamine HPLC-MS/MS.Link

-

PLOS ONE. (2022).[10] Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood.Link[10]

-

Quest Diagnostics. (2023). Vitamin B1 (Thiamine), Blood, LC/MS/MS Specimen Handling.[1][7][11][12]Link

Sources

- 1. nvkc.nl [nvkc.nl]

- 2. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin B1 (Thiamine), Plasma/Serum, LC/MS/MS - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiamine research [thiamine.dnr.cornell.edu]

- 10. journals.plos.org [journals.plos.org]

- 11. cjhp-online.ca [cjhp-online.ca]

- 12. mlabs.umich.edu [mlabs.umich.edu]

Application Note: Quantitative Analysis of Thiamine-d3 Hydrochloride using Positive Mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

Thiamine (Vitamin B1) is a vital water-soluble vitamin, essential as a cofactor for key enzymes in carbohydrate metabolism. Its quantification in biological matrices is crucial in nutritional science, clinical diagnostics, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity and specificity.[1]

A cornerstone of accurate and precise LC-MS/MS quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[2] Thiamine-d3 hydrochloride, a deuterated analog of thiamine, is an ideal SIL-IS for thiamine analysis. It shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization and fragmentation behavior. This co-analysis effectively normalizes for variability introduced during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument fluctuations, thereby enhancing the reliability of the quantitative data.[2]

This application note provides a comprehensive guide to establishing a robust LC-MS/MS method for the quantification of thiamine using this compound as an internal standard. We will delve into the principles of Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode, detail the specific MRM transitions for both thiamine and thiamine-d3, and provide step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Principle of the Method: Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique ideal for targeted quantification. The process involves a triple quadrupole mass spectrometer to perform two stages of mass filtering.

-

Q1 - Precursor Ion Selection: In the first quadrupole (Q1), only the ion with a specific mass-to-charge ratio (m/z) corresponding to the protonated molecule of interest (the precursor ion) is allowed to pass. For thiamine and its deuterated analog, these are positively charged ions generated by ESI.

-

Q2 - Collision-Induced Dissociation (CID): The selected precursor ion is then accelerated into the second quadrupole (Q2), which functions as a collision cell. Here, it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment into smaller, characteristic product ions.

-

Q3 - Product Ion Selection: The third quadrupole (Q3) is set to select only specific product ions for detection.

This two-stage mass filtering significantly reduces background noise and enhances the specificity of detection. The intensity of the signal for a specific precursor-to-product ion transition is directly proportional to the concentration of the analyte in the sample.

MRM Transitions for Thiamine and this compound

In positive ESI mode, thiamine readily forms a singly charged positive ion [M+H]⁺. The established MRM transitions for thiamine involve the precursor ion at m/z 265.1 and its characteristic product ions at m/z 122.1 and 144.1.[3]

For the internal standard, this compound, the precursor ion will have an m/z of 268.1, reflecting the addition of three deuterium atoms. The fragmentation of thiamine primarily occurs at the methylene bridge connecting the pyrimidine and thiazole rings. The major product ion at m/z 122.1 corresponds to the pyrimidine moiety, while the ion at m/z 144.1 represents the thiazole moiety. The location of the deuterium labels on thiamine-d3 will determine which, if any, of the product ions are mass-shifted. Commercially available this compound typically has the deuterium labels on the methyl group of the pyrimidine ring. Therefore, the product ion corresponding to the pyrimidine fragment will be shifted by +3 Da.

Based on this, the recommended MRM transitions are summarized in the table below. It is crucial to experimentally verify and optimize these transitions on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Annotation |

| Thiamine | 265.1 | 122.1 | Pyrimidine moiety |

| 265.1 | 144.1 | Thiazole moiety | |

| Thiamine-d3 | 268.1 | 125.1 | Deuterated pyrimidine moiety |

| 268.1 | 144.1 | Thiazole moiety |

Experimental Protocols

Materials and Reagents

-

Thiamine hydrochloride (Reference Standard)

-

This compound (Internal Standard)[2]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Biological matrix (e.g., human plasma, tissue homogenate)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve thiamine hydrochloride and this compound in methanol to prepare individual primary stock solutions.

-

Working Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol:water (50:50, v/v) to create working stock solutions.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the thiamine-d3 working stock solution with methanol:water (50:50, v/v) to the final concentration used for spiking samples.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate volumes of the thiamine working stock solution into the biological matrix.

Sample Preparation: Protein Precipitation

This protocol is a general guideline for plasma samples and should be optimized for other matrices.[4][5]

-

Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard spiking solution (100 ng/mL thiamine-d3) to each tube (except for blank matrix).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex to mix and centrifuge to pellet any remaining particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Protein precipitation workflow for biological samples.

LC-MS/MS Method Parameters

The following parameters are a starting point and should be optimized for the specific LC-MS/MS system used.[4][6]

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |